REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([CH2:10]O)[CH:7]=[C:6]([F:12])[CH:5]=1>[Pd].C(O)C>[CH3:1][O:2][C:3](=[O:13])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[C:6]([F:12])[CH:5]=1
|
Name
|
|
Quantity
|
667 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=CC(=C1)CO)F)=O
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was evacuated
|
Type
|
ADDITION
|
Details
|
filled with hydrogen from a balloon
|
Type
|
CUSTOM
|
Details
|
the palladium on carbon was removed by filtration through celite
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)C)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 520 mg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 85.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |